molecular formula C7H13NO3 B179684 4,4,4-Trimethoxybutanenitrile CAS No. 133871-50-8

4,4,4-Trimethoxybutanenitrile

Cat. No.: B179684
CAS No.: 133871-50-8
M. Wt: 159.18 g/mol
InChI Key: GSUSVAUWAKSSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trimethoxybutanenitrile is an organic compound with the molecular formula C7H13NO3 It is characterized by the presence of three methoxy groups attached to the fourth carbon of a butanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trimethoxybutanenitrile typically involves the reaction of 4,4,4-trimethoxybutanal with a suitable nitrile source. One common method is the reaction of 4,4,4-trimethoxybutanal with hydroxylamine hydrochloride in the presence of a base such as sodium acetate, followed by dehydration to form the nitrile group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trimethoxybutanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

    Oxidation: Formation of 4,4,4-trimethoxybutanoic acid or 4,4,4-trimethoxybutanal.

    Reduction: Formation of 4,4,4-trimethoxybutylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,4-Trimethoxybutanenitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trimethoxybutanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can influence the compound’s reactivity and solubility. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trimethoxybutanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4,4,4-Trimethoxybutanal: Similar structure but with an aldehyde group instead of a nitrile group.

    4,4,4-Trimethoxybutylamine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness

4,4,4-Trimethoxybutanenitrile is unique due to the presence of three methoxy groups on the same carbon atom, which can significantly influence its chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and makes it a valuable intermediate in organic synthesis.

Biological Activity

4,4,4-Trimethoxybutanenitrile is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Synthesis

Chemical Formula: C7_7H13_{13}NO3_3
Molecular Structure: The compound features three methoxy groups attached to the fourth carbon of a butanenitrile chain. The presence of these methoxy groups significantly influences its chemical reactivity and biological activity.

Synthesis Methods:
The synthesis of this compound typically involves the reaction of 4,4,4-trimethoxybutanal with a nitrile source. Common methods include:

  • Reaction with Hydroxylamine Hydrochloride: This method uses sodium acetate as a base, followed by dehydration to form the nitrile group.
  • Industrial Production: Continuous flow reactors are often employed for efficiency in mixing and reaction control, followed by purification steps such as distillation or recrystallization.

Biological Activity

Research has indicated that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

A study highlighted the antimicrobial effects of related compounds containing trimethoxy groups. While specific data on this compound is limited, its structural analogs have shown promising activity against Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC): Compounds with similar structures demonstrated MIC values ranging from 25 to 50 µg/ml against pathogens like Vibrio cholerae and Enterococcus faecalis .

Antiproliferative Activity

Preliminary studies suggest that compounds with the trimethoxyphenyl fragment can act as antiproliferative agents. For example:

  • Mechanism of Action: These compounds have been shown to induce G2/M phase arrest in cancer cells and promote apoptosis. One related compound exhibited an IC50_{50} value of 0.45 µM against MGC-803 cells, indicating strong antiproliferative potential .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Interaction with Tubulin: Some derivatives have been identified as tubulin polymerization inhibitors at the colchicine site, which is crucial for cell division.
  • Nucleophilic Addition Reactions: The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups may enhance solubility and reactivity .

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological Activity
This compoundNitrileAntimicrobial; Antiproliferative
4,4,4-Trimethoxybutanoic acidCarboxylic acidPotentially similar antimicrobial effects
4,4,4-TrimethoxybutanalAldehydeLess studied; potential precursor
4,4,4-TrimethoxybutylamineAmineInvestigated for various biological activities

Case Studies and Research Findings

  • Anticancer Activity: A study exploring the antiproliferative effects of similar compounds found significant inhibition of cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Studies: Research on flavonoids from Combretum erythrophyllum showed that structurally similar compounds had notable antimicrobial properties against various bacteria .

Properties

IUPAC Name

4,4,4-trimethoxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-9-7(10-2,11-3)5-4-6-8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUSVAUWAKSSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCC#N)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.